2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
CAS No.:
Cat. No.: VC17667985
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile -](/images/structure/VC17667985.png)
Specification
Molecular Formula | C8H11N |
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Molecular Weight | 121.18 g/mol |
IUPAC Name | 2-(3-bicyclo[3.1.0]hexanyl)acetonitrile |
Standard InChI | InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2 |
Standard InChI Key | BCDPVTLXAFHURL-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2C1C2)CC#N |
Introduction
Chemical Structure and Stereochemical Features
The bicyclo[3.1.0]hexane core consists of a six-membered ring system with a bridging cyclopropane moiety, creating a strained, fused bicyclic architecture. The acetonitrile substituent (–CH₂CN) at the 3-position introduces both steric and electronic effects, influencing reactivity and intermolecular interactions. Key structural parameters include:
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Bridgehead Strain: The fused cyclopropane imposes significant angle strain, enhancing the compound’s reactivity in ring-opening or functionalization reactions .
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Stereoelectronic Effects: The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attacks at the α-carbon .
X-ray crystallography of analogous bicyclo[3.1.0]hexane derivatives reveals bond lengths of approximately 1.54 Å for bridgehead C–C bonds and 1.46 Å for cyclopropane C–C bonds, consistent with heightened strain .
Synthetic Methodologies
Step | Reagents/Conditions | Yield | Diastereoselectivity |
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Cyclopropanation | Et₃Al, LiHMDS, –60°C, 1 h | 86% | High |
Nitrile Introduction | Ti(OiPr)₄, TMSCN, –10°C to 0°C, 2 h | 75% | >20:1 dr |
(3 + 2) Annulation of Cyclopropenes
Recent advances employ photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes to construct bicyclo[3.1.0]hexanes . This method offers convergent access to all-carbon quaternary centers, critical for the target compound’s stereochemical complexity:
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Reaction Setup: Irradiation with blue LEDs in the presence of an iridium catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables radical-mediated coupling.
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Scope: Difluorocyclopropenes yield products with >95% diastereomeric excess (de), suggesting applicability to nitrile-functionalized analogs .
Physicochemical Properties
While direct data for 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile are scarce, inferences from related compounds reveal:
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Solubility: Expected to be moderate in polar aprotic solvents (e.g., acetonitrile, DMF) due to the nitrile group’s polarity.
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Stability: The strained bicyclic core may predispose the compound to thermal or acid-catalyzed decomposition. Storage under inert atmosphere at –20°C is advisable.
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Spectroscopic Signatures:
Applications in Medicinal Chemistry
Bicyclo[3.1.0]hexane derivatives are prized as conformationally restricted scaffolds in drug discovery. The nitrile group in 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile serves dual roles:
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Pharmacophore Integration: Nitriles often act as bioisosteres for carboxylic acids or carbonyl groups, enhancing metabolic stability .
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CNS-Targeted Therapies: Analogous compounds (e.g., metabotropic glutamate receptor modulators) demonstrate efficacy in treating neurological disorders such as epilepsy and Parkinson’s disease .
Case Study: The hydrochloride salt of (+)-(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, synthesized via similar routes, advanced to preclinical trials for schizophrenia .
Challenges and Future Directions
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Stereocontrol: Achieving enantioselectivity in nitrile-bearing bicyclo[3.1.0]hexanes remains challenging. Asymmetric catalysis using chiral Lewis acids (e.g., Sc(OTf)₃) warrants exploration .
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Scalability: Photoredox methods require optimization for industrial-scale production, particularly in minimizing catalyst loading and reaction times.
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